molecular formula C23H33ClN4O4S2 B2740357 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1217090-07-7

2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2740357
CAS No.: 1217090-07-7
M. Wt: 529.11
InChI Key: UNMPLABYYUBNGS-UHFFFAOYSA-N
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Description

2-(4-(N-Butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic organic compound featuring a complex molecular structure that incorporates a tetrahydrothieno[2,3-c]pyridine core linked to a N-butyl-N-ethylsulfamoyl benzamido group. This structure classifies it as a heterocyclic amide compound, a category known to be of significant interest in medicinal chemistry and pharmaceutical research for developing novel therapeutic agents . The compound is related to structural analogs documented in patents for their potential as bioactive molecules, though specific pharmacological data for this exact compound is not fully disclosed in the public domain . This product is offered for research applications and is intended for use by qualified laboratory and scientific personnel only. It is supplied as a solid and may require specific handling and storage conditions to maintain stability. Researchers are strongly advised to consult relevant safety data sheets and literature prior to use. This chemical is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O4S2.ClH/c1-4-7-13-27(6-3)33(30,31)17-10-8-16(9-11-17)22(29)25-23-20(21(24)28)18-12-14-26(5-2)15-19(18)32-23;/h8-11H,4-7,12-15H2,1-3H3,(H2,24,28)(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMPLABYYUBNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel synthetic molecule that has attracted attention in medicinal chemistry due to its complex structure and potential biological activity. This article reviews the biological properties, synthesis, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H33ClN4O4S2C_{23}H_{33}ClN_{4}O_{4}S_{2}, with a molecular weight of 529.1 g/mol. Its structure includes a tetrahydrothieno-pyridine core and a sulfamoyl group, which may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC23H33ClN4O4S2C_{23}H_{33}ClN_{4}O_{4}S_{2}
Molecular Weight529.1 g/mol
CAS Number1217090-07-7

Synthesis

The synthesis of this compound typically involves several key steps that allow for the modification of functional groups to optimize biological activity. The synthetic pathways are crucial for enhancing the compound's pharmacokinetic properties and bioavailability.

Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, particularly human phenylethanolamine N-methyltransferase (hPNMT) . This enzyme catalyzes the final step in the biosynthesis of epinephrine, making it a critical target for regulating catecholamine levels in the body .

Pharmacological Studies

Research indicates that compounds with similar structural features exhibit significant biological activities:

  • Antimicrobial Properties : Analogous compounds have shown antimicrobial effects, suggesting that this compound may also possess such properties.
  • Antiplatelet Activity : Structural similarities with known antiplatelet agents like clopidogrel and prasugrel indicate potential cardiovascular applications.

In Vitro Studies

In vitro studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit varying degrees of hPNMT inhibitory potency. For instance, a related compound was found to be more potent than traditional inhibitors due to favorable hydrophobic interactions with the enzyme .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridineLacks sulfamoyl groupAntimicrobial properties
ClopidogrelContains thiophene ringAntiplatelet agent
PrasugrelSimilar core structureAntiplatelet agent

This table illustrates how the unique sulfamoyl substitution in our compound may confer distinct biological activities compared to structurally similar molecules.

Future Directions

Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of This compound . Investigations into its therapeutic applications could lead to significant advancements in treating diseases associated with dysregulated catecholamine levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1215514-80-9) Structural Differences:

  • Sulfamoyl group : Methyl instead of ethyl at the N-alkyl position.
  • Tetrahydrothienopyridine ring: Methyl substituent at the 6-position instead of ethyl. Impact on Properties:
  • The smaller substituent may alter metabolic stability, as ethyl groups are more resistant to oxidative degradation than methyl groups .

Zygocaperoside and Isorhamnetin-3-O-glycoside (from Zygophyllum fabago) Structural Contrast: These flavonoids lack the sulfamoylbenzamide and tetrahydrothienopyridine moieties, instead featuring glycosidic and phenolic groups. Functional Implications: While the target compound is synthetic and sulfonamide-based, Zygocaperoside and Isorhamnetin derivatives exhibit antioxidant and anti-inflammatory properties, highlighting divergent therapeutic pathways .

Table 1: Comparative Analysis of Key Features

Feature Target Compound CAS 1215514-80-9 Analog Zygocaperoside/Isorhamnetin Derivatives
Core Structure Tetrahydrothieno[2,3-c]pyridine with sulfamoylbenzamide Tetrahydrothieno[2,3-c]pyridine with sulfamoylbenzamide Flavonoid glycoside/phenolic aglycone
Key Substituents N-butyl-N-ethylsulfamoyl; 6-ethyl N-butyl-N-methylsulfamoyl; 6-methyl Sugar moieties; phenolic hydroxyl groups
Solubility (HCl Salt) High aqueous solubility Likely similar due to HCl salt Low (non-ionic, glycoside-dependent)
Therapeutic Potential Enzyme inhibition (hypothetical) Undisclosed (structural analog) Antioxidant, anti-inflammatory
Safety Profile Requires handling precautions (P210: avoid ignition sources) Similar P-codes for safety Generally recognized as safe (GRAS) in plants
Structural Confirmation Methods Likely NMR, X-ray crystallography (e.g., SHELX refinement) NMR (1H, 13C) UV, NMR spectroscopy

Research Findings and Implications

  • Sulfamoylbenzamide Derivatives : The substitution pattern (butyl-ethyl vs. butyl-methyl) significantly impacts lipophilicity and target engagement. Ethyl groups may enhance metabolic stability but reduce binding pocket compatibility in certain enzymes .
  • Crystallographic Data : Structural analogs of the target compound may benefit from SHELX-based refinement (e.g., SHELXL for small-molecule crystallography), ensuring accurate atomic coordinate determination .
  • Safety and Handling : Both the target compound and its methyl analog require stringent safety protocols (e.g., P210: avoiding heat/sparks), underscoring the reactive nature of sulfonamide-based hydrochlorides .

Q & A

Q. What analytical techniques are essential for confirming the purity and structural identity of this compound?

To ensure purity (≥95%), high-performance liquid chromatography (HPLC) is critical. Three validated methods include:

Method ColumnMobile Phase (A/B)Gradient ProfileDetection
APhenomenex Luna C18H₂O (0.1% TFA)/CH₃CN (0.1% TFA)10–95% B over 10 min254 nm
BSunFire C18H₂O (0.1% TFA)/CH₃CN (0.1% TFA)10–100% B over 20 min254 nm
CSunFire C18H₂O (0.1% TFA)/CH₃CN (0.1% TFA)0–100% B over 15 min254 nm
Structural confirmation requires X-ray crystallography (using SHELX for refinement ), complemented by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What synthetic routes are commonly employed to prepare this compound?

The core tetrahydrothieno[2,3-c]pyridine scaffold is synthesized via multi-step reactions involving:

  • Amide coupling : Use of BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF, followed by purification via EtOAc extraction and washes (citric acid, NaHCO₃) .
  • Salt formation : Hydrochloride salt generation by treating the freebase with HCl in anhydrous conditions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during sulfamoyl group introduction?

  • Statistical Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, central composite design (CCD) can reduce trials while maximizing yield .
  • Catalyst screening : Test coupling agents (e.g., HATU, EDCI) to improve sulfamoyl-benzamido bond formation efficiency .
  • Real-time monitoring : Use inline FTIR or HPLC to track intermediate stability and adjust reaction kinetics .

Q. How can contradictions between in vitro receptor binding assays and in vivo efficacy data be resolved?

  • Metabolite profiling : Identify active metabolites via LC-MS to assess if in vivo effects arise from the parent compound or derivatives .
  • Pharmacokinetic studies : Measure plasma/tissue concentrations to correlate exposure levels with observed activity .
  • Receptor mutagenesis : Validate binding hypotheses by mutating predicted interaction sites and retesting affinity .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions, then monitor degradation via HPLC .
  • Lyophilization stability : Test freeze-dried formulations for long-term storage viability using accelerated stability protocols (ICH Q1A) .
  • Plasma stability assays : Incubate with human/animal plasma and quantify intact compound via LC-MS/MS .

Q. How can computational modeling enhance understanding of this compound’s mechanism of action?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over time to identify stable binding conformations .
  • Quantum mechanical (QM) calculations : Predict electronic properties (e.g., charge distribution) to guide structural modifications for improved solubility .
  • Docking studies : Use AutoDock or Schrödinger to screen against off-target receptors and assess selectivity .

Methodological Notes

  • Data contradiction resolution : When NMR and X-ray data conflict (e.g., tautomeric forms), validate via variable-temperature NMR or neutron diffraction .
  • Scalability challenges : Transition from batch to flow chemistry for exothermic steps (e.g., BOP-mediated coupling) to improve safety and reproducibility .

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